3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
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Overview
Description
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is an organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a type of isoquinoline alkaloid, which is a large group of natural products Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq based compounds, including this one, can interact with their targets to exert their biological activities .
Biochemical Pathways
It is known that thiq based compounds can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiq based compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the activity of MAO, leading to increased levels of monoamines, which are important neurotransmitters in the brain . Additionally, this compound can bind to certain receptors, modulating their activity and influencing signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance the release of neurotransmitters, thereby affecting synaptic transmission and plasticity . It also impacts the expression of genes involved in neuroprotection and neuroinflammation, suggesting potential therapeutic benefits in neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as MAO, leading to altered levels of neurotransmitters . Additionally, it can interact with receptors and ion channels, modulating their function and influencing cellular signaling pathways. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At low doses, the compound can enhance cognitive function and neuroprotection, while higher doses may lead to adverse effects such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies indicate that very high doses can cause cellular damage and impair normal physiological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and more saturated amine derivatives .
Scientific Research Applications
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in neurotransmitter pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating neurodegenerative disorders and as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
- 5-Amino-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and amine group at the 5-position make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-4,7,12H,5-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZYFYVPRWQFHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.